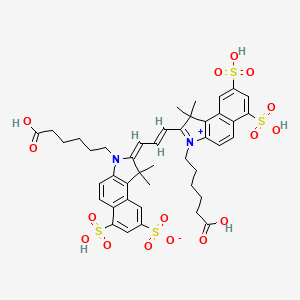

Cy3.5diacid(tetraso3)

Description

Contextualization within Cyanine (B1664457) Dye Chemistry for Advanced Research Applications

Cyanine dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. This delocalized system of pi-electrons is responsible for their strong light absorption and intense fluorescence. The specific properties of each cyanine dye, such as its excitation and emission wavelengths, can be fine-tuned by altering the length of the polymethine chain and the nature of the heterocyclic groups. lumiprobe.comapexbt.com

Cy3.5diacid(tetraso3) fits within this family as a water-soluble derivative with fluorescence in the orange-red region of the spectrum, spectrally positioned between the more common Cy3 and Cy5 dyes. lumiprobe.comgenexismolekule.com The inclusion of four sulfonate (so3) groups dramatically increases its hydrophilicity, preventing aggregation and ensuring its compatibility with aqueous biological environments. lumiprobe.com This is a significant advantage over non-sulfonated cyanine dyes, which often require the use of organic co-solvents for labeling reactions. lumiprobe.comapexbt.com The carboxylic acid groups provide versatile points of attachment for covalent labeling of biomolecules such as proteins and nucleic acids. lumiprobe.com

The spectral properties of the closely related sulfo-Cyanine3.5 are detailed in the table below, providing a clear indication of the characteristics of Cy3.5diacid(tetraso3).

| Property | Value |

| Absorption Maximum (λmax) | ~581 nm |

| Emission Maximum (λem) | ~596 nm |

| Stokes Shift | ~15 nm |

| Molar Extinction Coefficient (ε) | 139,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.11 |

| Data for Sulfo-Cyanine3.5 axispharm.comantibodies.comchemicalbook.com |

Significance in Molecular Biology and Biophysics Research Methodologies

The bright fluorescence and high photostability of Cy3.5diacid(tetraso3) make it an invaluable tool for a range of applications in molecular biology and biophysics. Its ability to be covalently attached to specific sites on biomolecules allows researchers to track their location, conformation, and interactions.

One of the most prominent applications of cyanine dyes like Cy3.5diacid(tetraso3) is in Förster Resonance Energy Transfer (FRET) studies. FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited "donor" fluorophore to a nearby "acceptor" fluorophore. The efficiency of this energy transfer is highly sensitive to the distance between the donor and acceptor molecules, typically in the range of 1-10 nanometers. By labeling two interacting molecules (or different parts of the same molecule) with a suitable donor-acceptor pair, researchers can measure intermolecular distances and detect conformational changes.

While direct research specifically naming "Cy3.5diacid(tetraso3)" is not prevalent in readily available literature, the principles of its use can be understood from studies involving its close spectral neighbors, Cy3 and Cy5, which are a workhorse pair in single-molecule FRET experiments. lumiprobe.comgenelink.com The spectral properties of Cy3.5diacid(tetraso3) position it as a potential FRET partner, either as a donor or an acceptor, with other cyanine dyes, expanding the toolkit available for multi-color and multiplexed FRET experiments.

The enhanced water solubility of Cy3.5diacid(tetraso3) is particularly advantageous in these contexts, as it minimizes non-specific interactions and aggregation that can interfere with the interpretation of FRET data. nih.gov Its application extends to various fluorescence-based techniques, including:

Fluorescence Microscopy: For high-resolution imaging of cellular components.

Flow Cytometry: For the analysis and sorting of labeled cells.

Nucleic Acid and Protein Labeling: For visualization and quantification in techniques like fluorescent in-situ hybridization (FISH) and immunoassays. genelink.com

In essence, the chemical design of Cy3.5diacid(tetraso3) provides researchers with a robust and versatile fluorescent probe, enabling detailed investigations into the dynamic processes that govern life at the molecular level.

Properties

Molecular Formula |

C43H48N2O16S4 |

|---|---|

Molecular Weight |

977.1 g/mol |

IUPAC Name |

(2E)-3-(5-carboxypentyl)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate |

InChI |

InChI=1S/C43H48N2O16S4/c1-42(2)36(44(20-9-5-7-14-38(46)47)32-18-16-28-30(40(32)42)22-26(62(50,51)52)24-34(28)64(56,57)58)12-11-13-37-43(3,4)41-31-23-27(63(53,54)55)25-35(65(59,60)61)29(31)17-19-33(41)45(37)21-10-6-8-15-39(48)49/h11-13,16-19,22-25H,5-10,14-15,20-21H2,1-4H3,(H5-,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61) |

InChI Key |

MPIZBSSZSYIAPP-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Probes

Synthetic Pathways for Cy3.5diacid(tetraso3) Precursors

The synthesis of asymmetrical or symmetrical cyanine (B1664457) dyes like Cy3.5diacid(tetraso3) is a multi-step process that relies on the principles of heterocyclic chemistry and condensation reactions. The synthesis is designed to build the characteristic polymethine chain flanked by two nitrogen-containing heterocyclic systems, in this case, indolenine. The "diacid" and "tetraso3" features are incorporated by selecting appropriately functionalized starting materials.

The general pathway involves three key stages:

Synthesis of the Sulfonated Indolenine Base: The foundation of the dye is the indolenine ring system. To incorporate the four sulfonate groups that ensure high aqueous solubility, a substituted phenylhydrazine (B124118) is typically sulfonated before being cyclized. For instance, 2,3,3-trimethyl-3H-indole can be subjected to sulfonation using fuming sulfuric acid (oleum) to install sulfonate groups onto the benzene (B151609) portion of the indole (B1671886) ring. The reaction conditions, including temperature and reaction time, are controlled to achieve disulfonation on each indole precursor.

Quaternization with a Carboxylic Acid Moiety: To introduce the carboxylic acid functional handles and render the nitrogen atom susceptible to condensation, the sulfonated indolenine base is N-alkylated. This is achieved through a quaternization reaction with a haloalkanoic acid, such as 4-bromobutanoic acid or 3-bromopropanoic acid. The reaction is typically performed in a high-boiling point solvent like sulfolane (B150427) or propylene (B89431) carbonate at elevated temperatures. This step yields the key heterocyclic precursor: a 1-(carboxyalkyl)-2,3,3-trimethyl-disulfo-3H-indolium salt.

Condensation to Form the Polymethine Bridge: The final cyanine structure is assembled by linking two of the quaternized indolium precursors via a polymethine bridge. For a Cy3.5 dye, an indodicarbocyanine, a three-carbon bridging unit is required. A common reagent for this is malonaldehyde bis(phenylimine) hydrochloride or a similar vinylogous iminium salt. The synthesis proceeds in a stepwise manner, often in a solvent mixture like pyridine (B92270) and acetic anhydride. The first equivalent of the indolium salt reacts with the bridging reagent, which is then followed by the addition of the second equivalent of the indolium salt, culminating in the formation of the symmetrical Cy3.5diacid(tetraso3) dye after purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Development of Reactive Derivatives for Biomolecular Conjugation Strategies

The two terminal carboxylic acid groups of Cy3.5diacid(tetraso3) are chemically inert in biological systems but serve as ideal handles for conversion into reactive moieties. These reactive derivatives are designed to form stable covalent bonds with specific functional groups found on biomolecules such as proteins, nucleic acids, and lipids.

The conversion of carboxylic acids to N-Hydroxysuccinimide (NHS) esters is the most common strategy for creating amine-reactive probes. NHS esters react efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.

The derivatization protocol involves the activation of the two carboxylic acid groups on Cy3.5diacid(tetraso3) using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide. The reaction is conducted in an anhydrous aprotic organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prevent premature hydrolysis of the activated ester. The resulting Cy3.5 bis-NHS ester is typically purified and stored under anhydrous conditions to maintain its reactivity.

| Parameter | Condition/Reagent | Rationale |

|---|---|---|

| Starting Material | Cy3.5diacid(tetraso3) | Fluorophore with two carboxylic acid handles. |

| Activating Agent | EDC or DCC (1.2 eq. per COOH) | Forms a highly reactive O-acylisourea intermediate. |

| Ester Precursor | N-Hydroxysuccinimide (NHS) (1.2 eq. per COOH) | Traps the intermediate to form a semi-stable, amine-reactive ester. |

| Solvent | Anhydrous DMF or DMSO | Dissolves polar reactants and prevents hydrolysis of active species. |

| Temperature | Room Temperature (20-25 °C) | Sufficient for activation without promoting dye degradation. |

| Reaction Time | 4-12 hours | Allows for complete conversion to the bis-NHS ester. |

| Conjugation pH | 7.5 - 8.5 | Ensures the target amine is deprotonated and nucleophilic while minimizing NHS ester hydrolysis. |

To target thiol groups, primarily found on cysteine residues in proteins, the carboxylic acid handles of Cy3.5diacid(tetraso3) must first be converted to an amine-terminated linker, which is then functionalized with a thiol-reactive group.

Amine Functionalization: The Cy3.5diacid is first activated to its bis-NHS ester form as described in 2.2.1. This active intermediate is then reacted with a diamine linker, such as ethylenediamine (B42938) or a longer amino-PEG-amine linker, in excess. This results in the formation of a stable amide bond, yielding a Cy3.5 derivative with two terminal primary amine groups.

Thiol-Reactive Group Installation: The resulting diamine-functionalized dye is then reacted with a heterobifunctional crosslinker.

For Maleimide (B117702): The dye is reacted with a reagent like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or a similar NHS-maleimide crosslinker. The NHS ester end of the crosslinker reacts with the amine on the dye, installing a terminal maleimide group. Maleimides react specifically with thiols via a Michael addition reaction at a slightly acidic to neutral pH (6.5–7.5) to form a stable thioether linkage.

For Iodoacetamide (B48618): The dye is reacted with a reagent like N-succinimidyl iodoacetate (SIA). The NHS ester reacts with the dye's amine, installing a terminal iodoacetamide group. Iodoacetamides react with thiols via an SN2 alkylation reaction, typically at a slightly alkaline pH (7.5–8.5).

Bioorthogonal chemistry allows for highly specific covalent reactions to proceed in complex biological environments. To make Cy3.5diacid(tetraso3) compatible with these strategies, it is derivatized with either an alkyne or an azide (B81097). The synthesis follows a similar path to thiol-reactive derivatization.

Amine-Linker Installation: The Cy3.5diacid is activated and reacted with a linker molecule that contains both an amine and the desired bioorthogonal handle.

For Alkyne: Propargylamine is reacted with the Cy3.5 bis-NHS ester to install two terminal alkyne groups.

For Azide: An amino-azide linker, such as 3-azidopropan-1-amine, is used to install two terminal azide groups.

The resulting Cy3.5-alkyne or Cy3.5-azide derivatives can be used in "click" reactions. The most common is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. For applications in living cells where copper is toxic, strain-promoted azide-alkyne cycloaddition (SPAAC) is used, where a strained cyclooctyne (B158145) derivative on the biomolecule reacts with the azide-functionalized dye without a catalyst.

Rational Design of Derivatives for Enhanced Research Utility

The chemical structure of a fluorophore can be rationally designed to optimize its performance in specific experimental contexts. For Cy3.5diacid(tetraso3), a primary design consideration is its behavior in aqueous solutions typical of biological research.

A major challenge with large, polyaromatic fluorophores like cyanine dyes is their tendency to form non-fluorescent aggregates in aqueous buffers, a phenomenon driven by hydrophobic interactions. The structure of Cy3.5diacid(tetraso3) is explicitly designed to counteract this.

Intrinsic Sulfonation: The presence of four sulfonate (–SO₃⁻) groups is the most critical design feature for water solubility. At physiological pH, these groups are permanently negatively charged and highly hydrophilic. They create a hydration shell around the dye molecule, sterically and electrostatically preventing the hydrophobic cores from interacting and aggregating.

Carboxylate Groups: The two terminal carboxylate (–COO⁻) groups also contribute to water solubility, as they are negatively charged at pH > 5.

The dramatic effect of sulfonation on solubility and aggregation is a cornerstone of modern cyanine dye design.

| Structural Feature | Chemical Group | Impact on Solubility | Effect on Aggregation | Rationale |

|---|---|---|---|---|

| Unmodified Core | (None) | Very Low | High (H-aggregates) | Large, planar hydrophobic surface promotes π-π stacking in water. |

| Diacid | -COOH (x2) | Moderate | Moderate | Provides two points of charge/polarity, but may be insufficient to fully solubilize the large core. |

| Tetrasulfo-Diacid (Title Compound) | -SO₃⁻ (x4), -COO⁻ (x2) | Very High | Very Low | Multiple, strong anionic charges create a robust hydration shell, ensuring monomeric state and bright fluorescence. |

| PEGylated Derivative | -(CH₂CH₂O)n- | Enhanced | Reduced | Flexible, hydrophilic polyethylene (B3416737) glycol (PEG) chains further increase the hydrodynamic radius and prevent aggregation. |

Further modification of solubility can be achieved during the derivatization process (Section 2.2). The choice of linker used to attach reactive groups can be rationally selected. For instance, incorporating short polyethylene glycol (PEG) chains into the linker arm between the dye and the reactive group (e.g., NHS ester or maleimide) can further enhance water solubility and reduce non-specific binding of the final bioconjugate, demonstrating a multi-layered approach to the rational design of superior research probes.

Approaches to Minimize Non-Specific Interactions with Biological Substrates

The primary mechanism by which non-specific binding occurs is through hydrophobic and electrostatic interactions with various biological components, such as proteins and cell membranes. Highly hydrophobic dyes have a greater propensity to bind non-specifically to cellular substrates. The introduction of multiple sulfonate groups, as in Cy3.5diacid(tetraso3), significantly increases the hydrophilicity of the dye molecule. This enhanced water solubility reduces the tendency of the dye to aggregate and to interact non-specifically with hydrophobic regions of proteins and lipids. stfc.ac.ukuth.edu

The four sulfonate groups in Cy3.5diacid(tetraso3) impart a strong negative charge to the molecule at physiological pH. This electrostatic repulsion can prevent non-specific binding to negatively charged cellular components, such as the phosphate (B84403) backbone of nucleic acids and the surfaces of many proteins. acs.org Research has shown a direct correlation between the number of hydrophilic groups on a cyanine dye and its binding affinity to plasma proteins like albumin; a higher number of hydrophilic groups leads to lower binding affinity and faster extravasation from blood vessels in in-vivo imaging applications. nih.gov

Furthermore, the specific placement of sulfonate groups on the indolenine rings of the cyanine core can sterically hinder the π-π stacking interactions that lead to dye aggregation. researchgate.net Aggregated dyes are more likely to exhibit non-specific binding and can also suffer from fluorescence quenching. By preventing aggregation, the sulfonate groups help to maintain the monomeric, fluorescent state of the dye and ensure its availability for specific target binding. acs.orgacs.org

Table 1: Influence of Sulfonation on Cyanine Dye Properties and Non-Specific Binding

| Property | Non-Sulfonated Cyanine Dyes | Polysulfonated Cyanine Dyes (e.g., Cy3.5diacid(tetraso3)) | Impact on Non-Specific Binding |

|---|---|---|---|

| Solubility | Low aqueous solubility; require organic co-solvents (e.g., DMSO, DMF). lumiprobe.comgoogle.com | High water solubility. lumiprobe.comgoogle.com | Reduced hydrophobic interactions with biomolecules. |

| Aggregation | Prone to aggregation in aqueous environments. researchgate.net | Reduced tendency to form aggregates. researchgate.net | Lower background from aggregated dye particles. |

| Electrostatic Charge | Typically a net positive charge on the chromophore. | Strong net negative charge from sulfonate groups. acs.org | Electrostatic repulsion from negatively charged surfaces. |

| Binding to Albumin | Higher binding affinity. nih.gov | Lower binding affinity. nih.gov | Reduced sequestration by plasma proteins, improving bioavailability for the target. |

Control of Reactivity for Site-Specific Labeling Applications

The ability to conjugate a fluorescent probe to a specific site on a biomolecule is paramount for many advanced biological studies. Cy3.5diacid(tetraso3) is designed with two carboxylic acid functional groups, which serve as handles for covalent attachment to biomolecules. The reactivity of these carboxylic acid groups can be precisely controlled to achieve site-specific labeling.

The most common strategy for labeling proteins and other amine-containing biomolecules is to activate the carboxylic acid groups to form N-hydroxysuccinimidyl (NHS) esters. stfc.ac.ukacs.org This conversion is typically achieved by reacting the dicarboxylic acid dye with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). gsu.edu The resulting NHS ester is a highly reactive species that readily couples with primary amines (e.g., the epsilon-amino group of lysine residues or the N-terminus of a protein) under mild, physiological pH conditions (typically pH 7.5-8.5) to form a stable amide bond. nih.gov

The reactivity of the NHS ester is pH-dependent. At lower pH, the target amino groups are protonated and less nucleophilic, reducing the reaction rate. At higher pH, the NHS ester is more susceptible to hydrolysis, which competes with the desired labeling reaction. Therefore, careful control of the reaction pH is crucial for maximizing labeling efficiency. nih.gov

An alternative strategy for site-specific labeling involves targeting cysteine residues, which are relatively rare in proteins. While Cy3.5diacid(tetraso3) itself is not directly reactive with thiols, derivatives can be synthesized. For instance, the carboxylic acid groups can be functionalized with maleimide moieties. Maleimides are highly selective for sulfhydryl groups on cysteine residues, forming a stable thioether bond. gsu.edu Another approach that has been demonstrated for other cyanine dyes is the incorporation of a meso-chloro substituent on the polymethine chain. This chloro group can be directly displaced by the thiol group of a cysteine residue under physiological conditions, providing a direct, one-step labeling method. nih.govrsc.org

The presence of two carboxylic acid groups on Cy3.5diacid(tetraso3) also offers the potential for creating cross-linked conjugates or for dual functionalization, where one carboxyl group is attached to a targeting biomolecule and the other is used to attach a different functional moiety. The synthesis of such heterobifunctional linkers based on cyanine dyes has been reported, expanding their utility in complex biological assays. gsu.edud-nb.info

Table 2: Strategies for Site-Specific Labeling using Carboxy-Functionalized Cyanine Dyes

| Reactive Moiety | Target Functional Group | Resulting Covalent Bond | Key Reaction Conditions |

|---|---|---|---|

| Carboxylic Acid (activated as NHS ester) | Primary Amine (-NH₂) | Amide | pH 7.5 - 8.5, aqueous buffer. nih.gov |

| Carboxylic Acid (derivatized to Maleimide) | Sulfhydryl/Thiol (-SH) | Thioether | pH 6.5 - 7.5, aqueous buffer. |

| Carboxylic Acid (used in carbodiimide-mediated coupling) | Primary Amine (-NH₂) | Amide | Presence of EDC/NHS. gsu.edu |

Advanced Spectroscopic and Photophysical Investigations in Research Contexts

Methodologies for Characterizing Fluorescence Behavior in Biological Systems

The characterization of a fluorophore's behavior within a biological context is essential for its effective use. Techniques that measure its excitation and emission spectra, as well as its fluorescence lifetime, provide deep insights into the molecular environment and the mechanisms of interaction.

Investigation of Excitation and Emission Profiles in Various Environments

The excitation and emission spectra of a fluorophore are its fundamental spectral fingerprints. The excitation spectrum reveals the range of wavelengths the molecule can absorb to become electronically excited, while the emission spectrum shows the wavelengths of light it emits upon returning to the ground state. These profiles are not static and can be influenced by the surrounding environment.

For cyanine (B1664457) dyes, factors such as solvent polarity, viscosity, and the presence of biomolecules can cause shifts in the peak excitation and emission wavelengths (solvatochromism). For instance, binding to a protein can alter the local environment of the dye, leading to changes in its spectral properties. Researchers typically measure these spectra using a spectrofluorometer. By systematically varying the environmental conditions (e.g., pH, ionic strength, presence of quencher molecules, or binding to a target protein), one can map how the fluorescence of Cy3.5diacid(tetraso3) responds to these changes. This information is critical for designing experiments where the dye is used as a sensor or a label.

Illustrative Data on Environmental Effects on Cyanine Dye Spectra: (Note: Specific data for Cy3.5diacid(tetraso3) is not readily available in public research literature. The following table represents typical shifts observed for similar cyanine dyes.)

| Environment | Typical Excitation Max (nm) | Typical Emission Max (nm) | Observed Shift |

|---|---|---|---|

| Aqueous Buffer | ~580 | ~595 | Reference |

| In the presence of DNA | ~585 | ~605 | Red-shift |

| Bound to a Protein | ~582 | ~600 | Red-shift |

Fluorescence Lifetime Measurements for Mechanistic Elucidation

Fluorescence lifetime is the average time a molecule remains in its excited state before emitting a photon. This parameter is an intrinsic property of a fluorophore but can also be modulated by its environment. Unlike fluorescence intensity, which can be affected by sample concentration and photobleaching, the fluorescence lifetime is often a more robust indicator of the local molecular landscape.

Measurements of fluorescence lifetime are typically performed using techniques like Time-Correlated Single Photon Counting (TCSPC). Changes in the fluorescence lifetime of Cy3.5diacid(tetraso3) can signify various molecular events. For example, quenching processes, such as Förster Resonance Energy Transfer (FRET), will shorten the fluorescence lifetime. Conversely, binding to a protein that shields the dye from solvent-mediated quenching can lead to an increase in its fluorescence lifetime. These measurements are invaluable for elucidating the mechanisms of molecular interactions.

Environmental Modulators of Cy3.5diacid(tetraso3) Fluorescence in Research Systems

The fluorescence of Cy3.5diacid(tetraso3) is not merely a passive property but is actively modulated by its immediate surroundings. The interaction with proteins is a particularly significant modulator, giving rise to phenomena such as Protein-Induced Fluorescence Enhancement (PIFE).

Protein-Induced Fluorescence Enhancement (PIFE) Mechanisms and Applications

PIFE is a phenomenon where the fluorescence of a cyanine dye increases upon interaction with a nearby protein. This effect is distance-dependent, typically occurring when the dye is within a few nanometers of the protein surface. PIFE has been harnessed as a "spectroscopic ruler" to study protein-DNA and protein-RNA interactions.

The primary mechanism behind PIFE for cyanine dyes involves the inhibition of a non-radiative decay pathway. In an aqueous environment, the cyanine core can undergo photoisomerization, a process where the molecule twists around its central polymethine chain. This isomerization provides a pathway for the excited state to return to the ground state without emitting a photon, thus quenching the fluorescence.

When a protein binds near the dye, steric hindrance can restrict this isomerization. This "locking" of the dye's structure reduces the probability of non-radiative decay, forcing more of the excited molecules to return to the ground state via fluorescence. The result is a significant enhancement of the fluorescence intensity. The magnitude of this enhancement can provide information about the proximity and nature of the protein-dye interaction.

The same mechanism that enhances fluorescence intensity also impacts the fluorescence lifetime. By inhibiting the non-radiative decay pathway of photoisomerization, the local protein environment effectively increases the time the fluorophore can spend in the excited state.

Consequently, the fluorescence lifetime of the dye increases. This change in lifetime is a direct reporter of the protein's influence on the dye's photophysics. Measuring the fluorescence lifetime in the presence and absence of a protein allows for a quantitative assessment of the interaction. This approach is particularly powerful in single-molecule studies, where changes in the lifetime of individual dye molecules can be monitored in real-time to observe protein binding and dissociation events.

Illustrative Data on PIFE Effects on Cyanine Dye Properties: (Note: Specific data for Cy3.5diacid(tetraso3) is not readily available in public research literature. The following table represents typical changes observed for similar cyanine dyes.)

| Condition | Relative Fluorescence Intensity | Typical Fluorescence Lifetime (ns) |

|---|---|---|

| Free in Solution | 1.0 | ~0.5 |

| Protein-Bound (PIFE) | 2.0 - 5.0 | ~1.5 - 2.5 |

Dependence on Protein Type and Fluorophore-Labeling Orientation

The photophysical properties of cyanine dyes, including Cy3.5diacid(tetraso3), are highly sensitive to their local environment. This sensitivity can manifest as changes in fluorescence intensity, lifetime, and quantum yield upon binding to a biomolecule, a phenomenon known as Protein-Induced Fluorescence Enhancement (PIFE). The magnitude of this effect is not uniform and depends significantly on the specific protein and the site of fluorophore attachment.

Research on the closely related Cy3 dye has demonstrated that its fluorescence enhancement varies dramatically based on the protein it interacts with and its labeling orientation on a DNA scaffold. For instance, studies involving human replication protein A (hRPA) and E. coli single-stranded DNA binding protein (SSB) have shown that the extent of PIFE is different for each protein. nih.govresearchgate.net Furthermore, the fluorescence enhancement of Cy3 attached to the 3' end of a single-stranded DNA (ssDNA) differs from that of a Cy3 attached to the 5' end when bound by the same protein. nih.gov This orientational dependence is attributed to the distinct local amino acid environments the dye encounters, which can sterically hinder the dye's trans-cis photoisomerization—a primary non-radiative decay pathway. nih.govresearchgate.net When the dye is more constrained, isomerization is reduced, leading to a longer fluorescence lifetime and increased brightness. nih.gov

Similarly, Cy3.5 exhibits an anomalous enhancement in fluorescence upon attachment to proteins like Immunoglobulin G (IgG), a property it shares with Cy3. xobi.netacs.org This contrasts with dyes like Cy5 and Cy7, which often show fluorescence loss under similar conditions. xobi.netacs.org The local environment provided by the protein surface or a specific binding pocket directly modulates the electronic state of the fluorophore. Therefore, quantitative studies using Cy3.5diacid(tetraso3) require careful calibration, as the fluorescence signal is intrinsically linked to the specific protein-dye and orientation-dependent interactions.

| Parameter | Observation | Implication |

| Protein Type | The magnitude of fluorescence enhancement differs between proteins (e.g., hRPA vs. SSB for Cy3). nih.gov | The specific amino acid environment surrounding the dye dictates its photophysical behavior. |

| Labeling Orientation | Fluorescence of a 3'-labeled DNA-dye conjugate can differ significantly from a 5'-labeled one upon protein binding. nih.gov | The precise positioning and steric hindrance of the dye within the biomolecular complex are critical. |

| Fluorescence Mechanism | Enhancement is linked to increased fluorescence lifetime and reduced rotational freedom. nih.govresearchgate.net | The protein environment directly impacts the non-radiative decay pathways of the dye. |

Intermolecular Quenching Phenomena in Biomolecular Assemblies

When multiple fluorophores are in close proximity within biomolecular assemblies, their fluorescence can be diminished through intermolecular quenching. This phenomenon can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) between identical fluorophores (homo-FRET) or the formation of non-fluorescent ground-state aggregates (H-dimers).

Studies comparing different cyanine dyes have revealed a significant divergence in their quenching behavior. Cy3 and Cy3.5 exhibit substantially less fluorescence quenching at high labeling ratios on proteins like IgG compared to Cy5 and Cy7. xobi.netacs.org While some quenching in Cy3.5-labeled proteins is attributable to resonance energy transfer, the effect is much less pronounced than in Cy5-labeled counterparts. xobi.net This suggests that Cy3.5 has a lower propensity to form non-fluorescent aggregates when multiple dye molecules are conjugated to the same protein. researchgate.net

The degree of sulfonation also plays a role in mitigating quenching. The four sulfonate groups in Cy3.5diacid(tetraso3) increase its hydrophilicity and introduce negative charges. This electrostatic repulsion can discourage the close association and π-stacking between dye molecules that often lead to quenching. mdpi.com Research on oligonucleotides has shown that stacking interactions between Cy3 and nucleobases, particularly guanine, can lead to fluorescence quenching via photoinduced electron transfer (PET). mdpi.com Using sulfonated derivatives is recommended to reduce these unwanted stacking interactions. mdpi.com This makes Cy3.5diacid(tetraso3) a more robust choice for applications requiring high labeling densities, as it retains a higher quantum yield in densely packed biomolecular contexts.

| Dye Family | Quenching Behavior at High Labeling Density | Primary Quenching Mechanism |

| Cy3 / Cy3.5 | Anomalous fluorescence enhancement or moderate quenching. xobi.netacs.org | Weak homo-FRET; less prone to aggregation. xobi.net |

| Cy5 / Cy7 | Severe fluorescence quenching. xobi.netacs.org | Strong homo-FRET and formation of non-fluorescent aggregates. xobi.netresearchgate.net |

Förster Resonance Energy Transfer (FRET) Applications in Conformational Studies

FRET is a powerful technique for measuring nanometer-scale distances in biomolecules, providing insights into their structure and conformational dynamics. The selection of the donor-acceptor dye pair is critical for successful FRET experiments.

With its spectral properties positioned between Cy3 and Cy5, Cy3.5 is an excellent candidate for multi-color FRET experiments. It can serve effectively as an acceptor from a shorter-wavelength donor (like Cy3) or as a donor to a longer-wavelength acceptor (like Cy5.5). The characterization of the Cy3.5-Cy5.5 FRET pair for single-molecule studies has confirmed its utility. nih.govresearchgate.net The Förster radius (R₀), the distance at which FRET efficiency is 50%, for the Cy3.5-Cy5.5 pair has been calculated to be approximately 55 Å, making it sensitive to a range of biologically relevant distances. nih.gov

In single-molecule FRET studies using the Cy3.5-Cy5.5 pair on double-stranded DNA (dsDNA) and nucleosomes, the dyes have demonstrated good photostability, allowing for extended observation of molecular dynamics. nih.govresearchgate.net These characteristics make Cy3.5diacid(tetraso3) a reliable FRET donor for probing the conformational changes of complex biomolecular machinery.

Multiplexed FRET, which monitors multiple distances or interactions simultaneously, is essential for dissecting complex biological processes. Cy3.5 is integral to strategies that expand the capabilities of FRET beyond a single donor-acceptor pair.

One advanced strategy involves spectrotemporal multiplexing , which combines spectral and lifetime-based separation. In one such application, a long-lifetime terbium (Tb) complex acts as a common donor to two different acceptors, Cy3.5 and Cy5.5. acs.org By using time-gated detection, the distinct fluorescence lifetimes of the Tb-Cy3.5 and Tb-Cy5.5 pairs can be resolved, allowing for the simultaneous quantification of multiple DNA targets in the same sample with high sensitivity. acs.org

Another approach, termed multipair FRET (msFRET) , utilizes multiple distinct donor-acceptor pairs in a single experiment. The excellent spectral homogeneity of dyes like Cy3.5, Cy5, and Cy5.5 allows them to be identified at the single-molecule level despite their overlapping emission spectra. acs.org This enables the simultaneous monitoring of dynamic interactions among multiple DNA oligos, for example, by assigning a unique FRET signature to each interaction. acs.org These strategies highlight the versatility of Cy3.5diacid(tetraso3) as a component in sophisticated, multi-dimensional FRET assays.

Methodologies for Enhancing Photostability in Live-Cell Imaging and Long-Term Studies

A major limitation of fluorescence microscopy, particularly for live-cell and long-term imaging, is the photobleaching of fluorophores. Several strategies have been developed to enhance the photostability of cyanine dyes like Cy3.5diacid(tetraso3).

Chemical Environment Modification : The addition of antioxidant reagents or triplet state quenchers to the imaging buffer is a common method. Compounds like cyclooctatetraene (B1213319) (COT) and Trolox (a water-soluble vitamin E analog) can depopulate the reactive triplet state of the dye, reducing the likelihood of photochemical degradation. nih.gov

Covalent Linkage of Protective Agents : A more targeted approach involves the direct covalent attachment of photostabilizing molecules to the fluorophore. This ensures that the protective agent is always in close proximity to the dye, enhancing its effectiveness. biorxiv.org

Supramolecular Encapsulation : Encapsulating the dye within a host molecule, such as a cyclodextrin, can significantly improve both brightness and photostability. arxiv.orgresearchgate.net The host's cavity provides a protective microenvironment that restricts dye mobility and shields it from reactive species. arxiv.org

Genetically Encoded Tags : An emerging strategy involves the use of "photostability enhancing proteins" (PEPCy). These are engineered single-chain variable fragments (scFvs) that bind specifically to sulfonated cyanine dyes like Cy3. biorxiv.org This binding enhances the dye's lifetime and photostability, making it highly suitable for single-molecule imaging of cell surface receptors over extended periods. biorxiv.org

These methodologies provide a toolkit for researchers to mitigate photobleaching, enabling more robust and prolonged observation of dynamic cellular processes using fluorophores like Cy3.5diacid(tetraso3).

| Method | Principle | Advantage |

| Triplet State Quenchers (e.g., COT, Trolox) | Depopulate the reactive triplet state of the fluorophore. nih.gov | Simple addition to imaging media. |

| Supramolecular Encapsulation (e.g., Cyclodextrins) | Shielding the dye within a protective molecular host. arxiv.orgresearchgate.net | Can simultaneously enhance brightness and photostability. |

| Photostability Enhancing Proteins (PEPCy) | Specific protein binding stabilizes the fluorophore. biorxiv.org | High specificity and significant enhancement for targeted labeling. |

Applications in Molecular and Cellular Research Methodologies

Protein and Antibody Conjugation for Research Probes

Amine-Directed Labeling Protocols for Protein Functionalization

The two carboxylic acid groups on Cy3.5diacid(tetraso3) can be activated to form amine-reactive N-hydroxysuccinimide (NHS) esters. These NHS esters are highly efficient at labeling primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine (B10760008) residues. genecopoeia.comthermofisher.comucsd.edu This strategy is widely used for general protein labeling due to the abundance of lysine residues on the surface of most proteins. jenabioscience.com

The general protocol involves dissolving the protein in an amine-free buffer at a slightly basic pH (typically 8.3-9.3) to ensure the primary amines are deprotonated and thus nucleophilic. tocris.comdutscher.com A stock solution of the Cy3.5-NHS ester, typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is then added to the protein solution. jenabioscience.comabcam.com The reaction is incubated for a set period, usually an hour at room temperature, with gentle mixing. thermofisher.comucsd.edu Following the reaction, unreacted dye is removed using techniques like gel filtration or dialysis. genecopoeia.com

Table 1: Typical Protocol for Amine-Directed Protein Labeling with an NHS-Ester Dye

| Step | Parameter | Description |

|---|---|---|

| 1. Protein Preparation | Buffer | Amine-free buffer (e.g., PBS, HEPES, Bicarbonate) at pH 8.3-9.3. jenabioscience.comdutscher.com |

| Concentration | 2-10 mg/mL for optimal efficiency. genecopoeia.comucsd.edu | |

| 2. Dye Preparation | Solvent | Anhydrous DMSO or DMF. abcam.com |

| Concentration | Typically a 10 mM stock solution. biotium.com | |

| 3. Labeling Reaction | Dye:Protein Molar Ratio | Varies by protein; initial optimization often uses ratios from 10:1 to 20:1. tocris.combiotium.com |

| Incubation | 1 hour at room temperature, protected from light. thermofisher.com |

Cysteine-Directed Labeling Protocols for Site-Specific Protein Tagging

As an alternative to the widespread labeling of amines, cysteine-directed strategies offer a path to site-specific protein tagging. Cysteine is a relatively rare amino acid, and its thiol (sulfhydryl) group has unique reactivity. acs.org Researchers can introduce a single cysteine residue at a specific site in a protein sequence via site-directed mutagenesis. This allows for the attachment of a fluorescent probe at a precise location, which is invaluable for studying specific protein domains or for applications like Förster Resonance Energy Transfer (FRET). nih.gov

For this approach, the fluorescent dye must possess a thiol-reactive group, most commonly a maleimide (B117702). lumiprobe.comwindows.net While Cy3.5diacid(tetraso3) itself is not thiol-reactive, a maleimide derivative of Cy3.5 would be used for this purpose. The labeling reaction with a maleimide is highly specific for thiols at a neutral pH range (6.5-7.5), forming a stable thioether bond. biotium.comwindows.net It is crucial to perform the reaction in the absence of reducing agents like DTT or β-mercaptoethanol, which would compete with the protein's thiol groups. windows.net If the protein's cysteines are involved in disulfide bonds, they must first be reduced (e.g., with TCEP) and the reducing agent subsequently removed before adding the maleimide dye. biotium.com

Table 2: General Protocol for Cysteine-Directed Protein Labeling with a Maleimide Dye

| Step | Parameter | Description |

|---|---|---|

| 1. Protein Preparation | Reduction (optional) | Treat with a reducing agent like TCEP to free up thiols from disulfide bonds. biotium.com |

| Buffer | Thiol-free buffer (e.g., PBS, HEPES) at pH 6.5-7.5. windows.net | |

| 2. Dye Preparation | Solvent | Anhydrous DMSO or DMF. lumiprobe.com |

| Concentration | Typically a 10 mM stock solution. aatbio.com | |

| 3. Labeling Reaction | Dye:Protein Molar Ratio | Typically 10-20 fold molar excess of dye over protein. biotium.com |

| Incubation | 2 hours at room temperature or overnight at 4°C, protected from light. biotium.com |

Optimization of Labeling Stoichiometry and Efficiency in Protein Conjugation

The efficiency of the conjugation reaction and the final dye-to-protein ratio, known as the Degree of Labeling (DOL), are critical parameters. nanotempertech.compromega.com An insufficient DOL results in a weak fluorescent signal, while an excessive DOL can lead to fluorescence quenching (whereby proximal dye molecules absorb energy from each other) and may interfere with the protein's biological function or cause aggregation. thermofisher.com The optimal DOL is application-dependent but is often targeted between 0.5 and 2 for single-labeling studies and can be higher for applications requiring signal amplification. nanotempertech.commoleculardevices.com

Several factors influence the DOL:

Molar Ratio of Dye to Protein: This is the most direct parameter to adjust. Optimization typically involves testing a range of molar ratios (e.g., 5:1, 10:1, 20:1) to find the one that yields the desired DOL. tocris.commoleculardevices.com

Reaction pH: For amine labeling with NHS esters, a pH of 8.3-9.3 is common, but higher pH increases the rate of dye hydrolysis, which deactivates the dye. jenabioscience.comdutscher.com A balance must be struck to favor amine reaction over hydrolysis.

Protein Concentration: Higher protein concentrations (e.g., >2 mg/mL) generally lead to higher labeling efficiencies. genecopoeia.comucsd.edu

Incubation Time and Temperature: Longer incubation times or higher temperatures can increase labeling but also risk protein degradation or increased hydrolysis of the dye.

The DOL is typically determined spectrophotometrically. By measuring the absorbance of the purified conjugate at the protein's maximum absorbance (usually 280 nm) and the dye's maximum absorbance (around 579 nm for Cy3.5), and using the known molar extinction coefficients for both the protein and the dye, one can calculate their respective concentrations and thus their molar ratio. gbiosciences.comaatbio.com

Strategies for Minimizing Protein Cross-Linking in Conjugation Reactions

Protein cross-linking, where a single dye molecule links two or more protein molecules, can be a significant issue, leading to the formation of large, non-functional aggregates. This problem is particularly relevant when using bifunctional dyes, which have reactive groups at both ends. While monofunctional versions of Cy3.5 are standard for labeling, the principles for avoiding cross-linking are pertinent to achieving well-defined conjugates.

Strategies to minimize cross-linking include:

Using a Molar Excess of the Protein: Keeping the protein concentration high relative to a monofunctional dye ensures that a dye molecule is more likely to react with a single protein rather than bridging two.

Controlling Reaction Stoichiometry: Careful control over the dye-to-protein molar ratio is crucial. Using a large excess of dye can increase the likelihood of multiple labeling events on a single protein, which in some cases can lead to aggregation if the dye is hydrophobic.

Two-Step Labeling Procedures: When using heterobifunctional crosslinkers (reagents with two different reactive groups), a two-step process is employed. The first reaction attaches the crosslinker to the first protein, which is then purified before being introduced to the second protein. This prevents the first protein from cross-linking with itself.

Use of Hydrophilic Linkers: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) chains, into the dye or crosslinker can increase the water solubility of the conjugate and reduce non-specific hydrophobic interactions that can lead to aggregation. The multiple sulfonate groups on Cy3.5diacid(tetraso3) serve this purpose. wikipedia.org

Application in Ribosomal Protein Labeling Studies for Translational Research

Fluorescently labeling ribosomal components is a powerful technique for studying the complex and dynamic process of protein synthesis. By attaching probes like Cy3.5 to specific ribosomal proteins, researchers can monitor conformational changes, subunit association and dissociation, and interactions with other factors in real-time. nih.govoup.com

One common approach involves creating a mutant strain of an organism (e.g., E. coli) that lacks a specific ribosomal protein. nih.gov A version of that protein, expressed and purified separately, can be fluorescently labeled in vitro using the methods described above (either amine- or cysteine-directed). nih.govacs.org This labeled protein is then reconstituted back into the ribosomal subunit. The activity of these reconstituted, labeled ribosomes is then tested to ensure the label does not interfere with function. nih.gov

These labeled ribosomes can be used in a variety of assays. For instance, FRET studies using a donor (like Cy3.5) and an acceptor (like Cy5) placed on different ribosomal proteins can measure distances and detect dynamic movements within the ribosome during translation. microscopyu.com Researchers have successfully used fluorescently labeled ribosomal proteins such as L1, L9, L10, and S12 to investigate the mechanics of tRNA movement and the binding of antibiotics. nih.gov

Advanced Microscopy and Imaging Techniques in Research

The development of advanced fluorescent dyes like Cy3.5 has been synergistic with the evolution of sophisticated microscopy techniques. The specific photophysical properties of the dye are critical for its performance in these applications.

Fluorescence Microscopy Applications

Cy3.5, with its excitation and emission maxima in the orange-red part of the spectrum (typically around 579 nm and 591 nm, respectively), is well-suited for a variety of fluorescence microscopy applications. axispharm.com This spectral range is beneficial as it avoids some of the autofluorescence from cellular components that is more prominent in the blue and green regions. syronoptics.com

Confocal and Epifluorescence Microscopy: In standard fluorescence microscopy, proteins labeled with Cy3.5 can be visualized to determine their subcellular localization and track their movement in live or fixed cells. The brightness and photostability of cyanine (B1664457) dyes are advantageous for acquiring clear images. wikipedia.org

Förster Resonance Energy Transfer (FRET): FRET microscopy is used to measure molecular-scale distances (1-10 nm) and detect protein-protein interactions. evidentscientific.com Cy3.5 can serve as an excellent FRET donor when paired with a suitable longer-wavelength acceptor dye, such as Cy5 or Cy5.5. nih.gov When the two labeled proteins interact, bringing the dyes into proximity, energy is transferred from the excited Cy3.5 (donor) to the acceptor, resulting in quenching of the donor's fluorescence and emission from the acceptor. microscopyu.com

Super-Resolution Microscopy: Techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) have pushed the limits of optical resolution far beyond the diffraction limit. These methods rely on the photoswitching or "blinking" of individual fluorophore molecules. Certain cyanine dyes, under specific buffer conditions, can be induced to photoswitch, making them suitable for SMLM (Single-Molecule Localization Microscopy). ed.ac.uknih.gov The photostability and photon output of the dye are critical for the precision of localization and the quality of the final super-resolved image. researchgate.net While Cy5 and Alexa Fluor 647 are more commonly used for dSTORM, the photophysical principles can be extended to other cyanine dyes. nih.gov

Table 3: Photophysical Properties of Representative Cyanine Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Common Applications |

|---|---|---|---|---|---|

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Confocal, FRET (Donor), Epifluorescence. wikipedia.orgsyronoptics.com |

| Cy3.5 | ~579 | ~591 | ~150,000 | Variable | Confocal, FRET (Donor). nih.govnih.gov |

| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 | Confocal, FRET (Acceptor), STORM. wikipedia.orgsyronoptics.com |

Note: Exact photophysical properties can vary depending on the chemical environment (e.g., solvent, conjugation to a protein).

Confocal Microscopy for High-Resolution 3D Imaging

Confocal microscopy offers a significant advantage over widefield microscopy by rejecting out-of-focus light, resulting in images with higher resolution and contrast. This is achieved by using a pinhole to block fluorescence from outside the focal plane. When Cy3.5diacid(tetraso3) is used as a fluorescent probe in confocal microscopy, it enables the detailed three-dimensional reconstruction of cellular structures. For instance, researchers can visualize the intricate network of the cytoskeleton or the distribution of specific receptors on the cell surface with enhanced clarity. Studies have utilized Cy3 and Cy5 tagged DNA duplexes to visualize their presence in fixed and permeabilized cells using confocal microscopy. researchgate.net

Total Internal Reflection Fluorescence (TIRF) Microscopy for Surface Interactions

Total Internal Reflection Fluorescence (TIRF) microscopy is a specialized technique that selectively excites fluorophores in a very thin region (typically less than 100 nanometers) near the coverslip. nih.govrockefeller.edunih.gov This makes it exceptionally well-suited for studying processes occurring at or near the plasma membrane of adherent cells, such as cell adhesion, receptor-ligand binding, and exocytosis. rockefeller.eduresearchgate.net By using Cy3.5diacid(tetraso3) to label molecules involved in these events, researchers can visualize their dynamics with a high signal-to-noise ratio, as background fluorescence from the cytoplasm is minimized. rockefeller.eduresearchgate.net This technique is particularly powerful for real-time imaging of nanoparticle-cell membrane interactions. researchgate.net

Live Cell Imaging Applications for Dynamic Cellular Processes

Live cell imaging allows for the observation of cellular processes in real-time, providing insights into their dynamic nature. arvojournals.orgthermofisher.com The use of fluorescent probes like Cy3.5diacid(tetraso3) is central to these studies. To maintain cell viability during imaging, it's crucial to use non-toxic dyes and minimize phototoxicity by using low light levels. abberior.rocks Live cell imaging can be used to study a wide array of dynamic events, including cytoskeletal rearrangements, organelle motility, and chromosome segregation during meiosis. arvojournals.orgnih.gov

Single-Molecule Fluorescence Imaging (smFRET) for Unraveling Molecular Heterogeneity

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique that allows for the study of conformational changes and interactions of individual biomolecules. This method relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. The Cy3.5 and Cy5.5 dye pair has been characterized for use in smFRET studies of nucleic acids and nucleosomes. researchgate.net Research has shown that this dye pair is photostable for approximately 5 minutes under continuous illumination, making it suitable for observing molecular dynamics. researchgate.net By labeling a biomolecule with a FRET pair like Cy3.5 and another suitable fluorophore, researchers can measure the efficiency of energy transfer and infer changes in the distance between the dyes, thus revealing the conformational dynamics of the molecule. Covalent heterodimers of Cy3 and Cy5 have been developed to act as molecular photoswitches for super-resolution imaging. nih.gov

Multiplexed Imaging Strategies with Cy3.5diacid(tetraso3) and Complementary Fluorophores

Multiplexed imaging involves the simultaneous visualization of multiple targets within a single sample. This is achieved by using a panel of fluorophores with distinct spectral properties. Cy3.5diacid(tetraso3), with its specific excitation and emission maxima, can be combined with other dyes that absorb and emit light at different wavelengths. For example, it can be used alongside blue-emitting dyes like DAPI (for staining nuclei) and green-emitting dyes like GFP-tagged proteins. This allows researchers to simultaneously observe the nucleus, a specific protein of interest, and a third component labeled with Cy3.5diacid(tetraso3), providing a more comprehensive understanding of cellular organization and function.

Integration into Analytical and Detection Platforms

Beyond microscopy, Cy3.5diacid(tetraso3) can be integrated into various analytical and detection platforms. For instance, it can be used as a label in fluorescence-based assays such as immunoassays and nucleic acid hybridization assays. In these formats, the fluorescence intensity of the dye provides a quantitative measure of the target analyte. Its properties can also be leveraged in microplate readers and flow cytometers for high-throughput screening and cell analysis.

Electrophoretic Separations (e.g., SDS-PAGE, 2D-DIGE) for Protein and Nucleic Acid Analysis

Fluorescent dyes are integral to modern electrophoretic techniques for the analysis of proteins and nucleic acids. Two-dimensional difference gel electrophoresis (2D-DIGE) is a powerful method for comparative proteomics, and cyanine dyes are central to this application. adcreviews.comlumiprobe.com In 2D-DIGE, protein samples can be pre-labeled with different fluorescent dyes, such as derivatives of Cy3 and Cy5, allowing for the multiplexed analysis of multiple samples on a single gel. adcreviews.com This approach minimizes gel-to-gel variation, a significant source of error in traditional 2D-PAGE. axispharm.com

The high water solubility of Cy3.5diacid(tetraso3), conferred by its four sulfonate groups, is particularly advantageous in this context. wikipedia.orglumiprobe.com It ensures efficient and uniform labeling of proteins in aqueous buffers without the need for organic co-solvents that could potentially alter protein structure or solubility. lumiprobe.com The carboxylic acid groups on the molecule provide reactive sites for covalent linkage to primary amines on proteins, typically the ε-amino group of lysine residues, through the formation of a stable amide bond. This pre-labeling strategy allows for the accurate quantitation and comparison of protein expression levels between different biological samples. axispharm.com

| Research Finding | Significance for Electrophoretic Separations |

| Pre-labeling with cyanine dyes in 2D-DIGE reduces inter-gel variability. adcreviews.comlumiprobe.com | Enables more accurate and reproducible quantification of protein expression changes. |

| Sulfonated cyanine dyes exhibit enhanced water solubility. lumiprobe.com | Facilitates efficient protein labeling in aqueous environments without organic solvents, preserving protein integrity. lumiprobe.com |

| Multiple spectrally distinct cyanine dyes can be used for multiplexing. adcreviews.com | Allows for the simultaneous analysis of several samples, increasing throughput and confidence in results. |

Flow Cytometry for Cell Population Analysis and Sorting

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. Fluorescently labeled antibodies and other probes are fundamental to this methodology. Cyanine dyes, including those related to Cy3.5, are frequently employed in flow cytometry due to their brightness and photostability. axispharm.comwikipedia.org

The specific spectral properties of Cy3.5diacid(tetraso3), with its excitation and emission in the orange-red region of the spectrum, make it suitable for inclusion in multi-color flow cytometry panels. axispharm.comaatbio.com It can be excited by common laser lines available on many flow cytometers, such as the 561 nm laser. The diacid nature of Cy3.5diacid(tetraso3) allows for its conjugation to biomolecules like antibodies, which can then be used to specifically label cell surface or intracellular antigens. The high water solubility of this tetra-sulfonated dye is again a key benefit, preventing aggregation of the dye-conjugate and reducing non-specific binding to cells, which can be a source of background noise in flow cytometry experiments. lumiprobe.com

| Feature of Cy3.5diacid(tetraso3) | Relevance to Flow Cytometry |

| Bright fluorescence in the orange-red spectrum. axispharm.com | Enables clear and sensitive detection of labeled cells. |

| High water solubility due to four sulfonate groups. lumiprobe.com | Minimizes non-specific staining and probe aggregation, leading to lower background and cleaner data. |

| Carboxylic acid groups for conjugation. | Allows for stable labeling of antibodies and other targeting molecules for specific cell population identification. |

Immunological Assays (e.g., ELISA, Immunofluorescence, Western Blot)

Immunological assays rely on the specific interaction between an antibody and its antigen to detect and quantify target molecules. Fluorescently labeled antibodies are a cornerstone of many of these techniques. Cy3.5diacid(tetraso3) can be effectively used to create fluorescent probes for these applications.

In immunofluorescence microscopy , antibodies conjugated to Cy3.5diacid(tetraso3) can be used to visualize the subcellular localization of specific proteins within fixed and permeabilized cells. The brightness of the dye allows for high-resolution imaging.

For Western blotting , a secondary antibody labeled with Cy3.5diacid(tetraso3) can be used to detect a primary antibody bound to a target protein on a membrane. The fluorescent signal can then be imaged using an appropriate fluorescence scanner, offering a quantitative and often more sensitive alternative to colorimetric or chemiluminescent detection methods.

In the context of an Enzyme-Linked Immunosorbent Assay (ELISA) , while typically reliant on enzymatic reactions, fluorescence-based ELISAs (FLISAs) can offer a wider dynamic range and higher sensitivity. Cy3.5diacid(tetraso3)-labeled detection antibodies could be employed in such assays. The high solubility of the dye ensures that the labeled antibodies remain in solution and accessible to their targets. lumiprobe.com

High-Throughput Screening Methodologies in Drug Discovery and Molecular Research

High-throughput screening (HTS) involves the automated testing of large numbers of compounds to identify those with a desired biological activity. Fluorescence-based assays are a dominant technology in HTS due to their sensitivity, speed, and amenability to miniaturization.

The properties of Cy3.5diacid(tetraso3) make it a suitable reporter molecule for various HTS assay formats. For example, it can be used to develop fluorescence polarization (FP) assays to study molecular interactions. In an FP assay, a small fluorescently labeled molecule (like a peptide or drug candidate labeled with Cy3.5diacid(tetraso3)) will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its tumbling slows, and the polarization of the emitted light increases. This change can be used to screen for compounds that inhibit the binding event.

Furthermore, in cellular HTS assays, probes labeled with Cy3.5diacid(tetraso3) can be used to report on a wide range of cellular events, such as receptor binding, enzyme activity, or changes in protein expression, often analyzed by high-content imaging systems. The robust and bright fluorescence of the dye, combined with its excellent water solubility, contributes to the development of reliable and sensitive HTS assays.

Computational and Theoretical Investigations of Cy3.5diacid Tetraso3 Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as a powerful virtual microscope for examining the intricacies of Cy3.5diacid(tetraso3). These methods encompass a range of techniques from quantum-level calculations to classical mechanics simulations, each offering a unique window into the dye's characteristics.

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations are essential for understanding the electronic structure that governs the photophysical properties of cyanine (B1664457) dyes. libretexts.orgnih.gov Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model the geometry, electronic structure, and spectral properties of these molecules. mdpi.commdpi.com For Cy3.5diacid(tetraso3), DFT would be employed to optimize the ground-state geometry, revealing the most stable three-dimensional arrangement of its atoms. The addition of four sulfonate (so3) groups and two carboxylic acid groups significantly influences the electron distribution and geometry compared to a parent Cy3 structure.

TD-DFT calculations are then used to simulate the electronic absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. mdpi.comacs.org These calculations can predict the absorption maximum (λmax), which is a hallmark characteristic of any dye. rsc.org However, for cyanine dyes, standard TD-DFT approximations can sometimes underestimate experimental absorption wavelengths. nih.govacs.org More advanced and computationally intensive methods like multi-configurational second-order perturbation theory (CASPT2) may be employed to achieve higher accuracy, often predicting excitation energies within 0.08 eV of experimental values for similar dyes. acs.orgrsc.orgresearchgate.net

Analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the charge-transfer characteristics of the excitation, which is critical for understanding its function as a fluorescent probe. mdpi.com

Table 1: Illustrative QM Calculation Results for a Cyanine Dye System

This table presents hypothetical, yet representative, data that would be generated from QM calculations on a dye like Cy3.5diacid(tetraso3) to predict its core photophysical properties.

| Computational Method | Property Calculated | Predicted Value | Significance |

| DFT (B3LYP/6-31G(d,p)) | Ground State Geometry | Dihedral Angle: 15° | Determines the planarity and conjugation of the polymethine chain. |

| TD-DFT (PBE0/6-311+G(2d,p)) | Absorption Maximum (λmax) | 550 nm | Predicts the color of the dye and the wavelength for excitation. mdpi.com |

| TD-DFT (PBE0/6-311+G(2d,p)) | Oscillator Strength (f) | 1.2 | Indicates the intensity of the electronic transition. mdpi.com |

| CASPT2 | Corrected Excitation Energy | 2.23 eV | Provides a high-accuracy benchmark for the main absorption band. acs.orgrsc.org |

Molecular Dynamics Simulations for Conformational Dynamics

While QM methods describe the electronic state, Molecular Dynamics (MD) simulations are used to explore the physical movements and conformational flexibility of Cy3.5diacid(tetraso3) over time. acs.orgrsc.org In MD, the molecule is treated as a classical system of atoms connected by springs, governed by a force field like the General Amber Force Field (GAFF). nih.gov These simulations can model the dye in various environments, such as in aqueous solution or bound to a biomolecule. rsc.orgrsc.org

For Cy3.5diacid(tetraso3), MD simulations would reveal how the flexible polymethine chain twists and bends. A key aspect to study is the photoisomerization process, where the molecule can switch between a fluorescent trans conformation and a non-fluorescent cis conformation. researchgate.net The simulations can track the dihedral angles of the chain to understand the energy landscape and barriers for this transition. The presence of bulky and charged sulfonate and acid groups would likely influence this dynamic, potentially restricting torsional freedom and affecting the dye's quantum yield. nih.gov MD simulations are also crucial for studying the self-aggregation of dye molecules in solution, a common characteristic of cyanines. rsc.orgresearchgate.net

Molecular Docking Studies for Biomolecular Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. hep.com.cnresearchgate.net For Cy3.5diacid(tetraso3), docking studies are critical for understanding how it recognizes and binds to specific sites on biomolecules. karazin.uakarazin.uamdpi.com The algorithm samples a large number of possible conformations and orientations of the dye within the binding site of the target macromolecule, calculating a score that estimates the binding affinity for each pose. hep.com.cn

Given its four sulfonate groups, Cy3.5diacid(tetraso3) is highly anionic. Docking studies would be instrumental in predicting how it interacts with the positively charged regions of a protein surface or the grooves of a DNA molecule. karazin.ua For instance, studies on similar anionic dyes have shown that electrostatic interactions can play a dominant role in the stability of the resulting non-covalent complexes. hep.com.cn The results of docking simulations provide a static snapshot of the likely binding mode, which can then be used as a starting point for more extensive MD simulations. karazin.ua

Analysis of Molecular Interactions in Biological Contexts

The utility of Cy3.5diacid(tetraso3) as a biological probe is defined by its interactions with biomolecules. Computational methods allow for a detailed analysis of these interactions, revealing the forces that drive binding and the energetic consequences.

Non-Covalent Interactions with Biomolecules (e.g., proteins, nucleic acids)

Once a binding pose is predicted by docking or observed in MD simulations, the specific non-covalent interactions between Cy3.5diacid(tetraso3) and its biological target can be dissected. These interactions are the basis for molecular recognition and the stability of the dye-biomolecule complex. mdpi.comnih.govnih.gov

For Cy3.5diacid(tetraso3), the key interactions would include:

Electrostatic Interactions: Strong attractions between the negatively charged sulfonate (SO3⁻) and carboxylate (COO⁻) groups of the dye and positively charged residues (e.g., Arginine, Lysine) on a protein surface or the phosphate (B84403) backbone of DNA. hep.com.cn

Hydrophobic Interactions: The aromatic rings of the dye can engage in favorable hydrophobic interactions with nonpolar pockets on a protein or the bases within a DNA groove. karazin.uakarazin.ua

π-π Stacking: The planar aromatic system of the cyanine core can stack with the aromatic rings of amino acids (e.g., Tryptophan, Tyrosine) or the bases of nucleic acids, which is a significant stabilizing factor in G-quadruplex recognition. sioc-journal.cn

Protein-Ligand Interaction Analysis and Binding Energetics

Computational methods can quantify the strength of the interaction between Cy3.5diacid(tetraso3) and a biomolecule. Molecular docking programs provide a "scoring function" or an estimated binding energy that ranks different binding poses. hep.com.cn While useful for prediction, these scores are typically relative.

More rigorous methods, such as calculating the potential of mean force (PMF) from MD simulations, can determine the free energy of association (ΔG_assoc). rsc.org These calculations provide a more accurate measure of binding affinity. For similar ionic cyanine dyes, binding free energies for dimerization have been reported in the range of 8 to 15 kBT. rsc.orgrsc.org In the context of protein binding, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the dye-protein complex from MD simulation trajectories.

Table 2: Illustrative Analysis of Interactions and Energetics for Cy3.5diacid(tetraso3) Docked with a Protein

This table provides a hypothetical breakdown of the types of interactions and their energetic contributions that would be determined from a molecular docking and simulation study.

| Interaction Type | Interacting Dye Moiety | Interacting Protein Residue(s) | Estimated Energy Contribution (kcal/mol) |

| Electrostatic (Ionic) | Sulfonate groups (-SO3⁻) | Lysine (B10760008) (K72), Arginine (R98) | -15 to -25 |

| Hydrophobic | Indolenine rings | Leucine (L25), Valine (V43) | -5 to -10 |

| π-π Stacking | Polymethine chain/rings | Tryptophan (W84) | -2 to -5 |

| Van der Waals | Entire molecule | Multiple residues in binding pocket | -10 to -20 |

| Total Estimated Binding Free Energy | N/A | N/A | -9.5 kcal/mol karazin.ua |

Solvation Effects in Molecular Recognition Phenomena

Computational studies have provided significant insights into the role of solvation in the molecular recognition behavior of cyanine dyes like Cy3.5diacid(tetraso3). The solvent environment does not act merely as a passive medium but as an active participant that modulates the dye's photophysical properties and its interactions with target biomolecules. The ground and excited state dipole moments are considered properties of the entire cyanine cation-solvation shell system, not just the isolated dye molecule. imaging.org

A key phenomenon investigated is preferential solvation, where in binary solvent mixtures, the dye molecule is surrounded by a "nanocluster" of the more polar solvent. mpg.de For instance, in toluene/DMSO mixtures, the formation of a DMSO nanocluster around the cyanine dye can suppress or enhance fluorescence depending on the dye's counterions, which influence the size of this solvation shell. mpg.de This dynamic interaction is critical, as optical excitation of substituted cyanines can be accompanied by a significant change in dipole moment, which in turn triggers a polar solvation response involving the reorientation of surrounding solvent molecules. researchgate.net This reorganization of the solvation shell is a crucial factor in the dye's relaxation pathway after photoexcitation. researchgate.net

The interaction between the dye and its solvation shell can prevent or facilitate structural changes, thereby controlling its photophysical output. mpg.de Computational models, such as the Onsager model, have been used to explain how the dynamic properties of the solvation shell affect the dye's fluorescent rate constant. mpg.de

Furthermore, molecular recognition extends to the dye's interaction with macromolecules. When cyanine dyes are encapsulated within matrices like calcium phosphate nanoparticles or host molecules such as cyclodextrins, their photophysical properties are significantly altered. nih.govarxiv.org Encapsulation restricts the dye's flexibility and shields it from solvent effects, often leading to an increase in fluorescence quantum yield and photostability. nih.gov Computational docking simulations have been successfully employed to predict the formation of stable inclusion complexes between Cy3 and host molecules, corroborating experimental findings from fluorescence correlation spectroscopy. arxiv.org Similarly, all-atom molecular dynamics (MD) simulations are used to study the interactions between cyanine dyes and lipid membranes, revealing how factors like lipid composition can influence the binding and insertion of the dye. nih.gov

Table 1: Impact of Molecular Environment on Cyanine Dye Photophysics

| Environment | Observed Effect on Cyanine Dye | Primary Mechanism | Reference |

|---|---|---|---|

| Binary Solvent (Toluene/DMSO) | Fluorescence quantum yield changes by an order of magnitude. | Preferential solvation by DMSO, forming a nanocluster that influences non-radiative decay. | mpg.de |

| Binding to DNA | Fluorescence quantum yield of Cy3 decreases by a factor of 2.4 when moving from single-stranded to double-stranded DNA. | Interaction with nucleobases and conformational restriction of the dye. | nih.govnih.gov |

| Encapsulation (Calcium Phosphate Nanoparticles) | 20-fold increase in brightness; 5-fold increase in quantum efficiency. | Restriction of dye flexibility, shielding from solvent, and increased radiative decay rates. | nih.gov |

| Encapsulation (Methyl-β-Cyclodextrin) | Up to 3-fold increase in brightness. | Formation of a stable inclusion complex, increasing both absorption and quantum yield. | arxiv.org |

Theoretical Prediction and Interpretation of Spectroscopic Behavior

The intense fluorescence of cyanine dyes is intrinsically linked to their electronic structure, dominated by a delocalized π-electron system along a polymethine chain connecting two nitrogen-containing heterocycles. baseclick.eu Quantum chemical computations are essential for understanding the relationship between the dye's structure and its spectral characteristics. mdpi.com

Theoretical models show that upon photoexcitation, there is a significant change in the electron density distribution. Time-Dependent Density Functional Theory (TD-DFT) calculations can map the electron density difference between the excited and ground states, revealing a shift in charge that leads to a substantial change in the molecule's dipole moment. researchgate.net This change is a primary driver for the reorientation of polar solvent molecules around the dye, a process known as polar solvation, which contributes to the observed Stokes shift. researchgate.net

The specific environment of the dye has a profound impact on its fluorescence. For example, the fluorescence quantum yield and lifetime of Cy3 are highly dependent on whether it is attached to single-stranded (ssDNA) or double-stranded (dsDNA) DNA. nih.gov The fluorescence decay of Cy3 becomes multiexponential upon conjugation to DNA, with a significantly longer lifetime component observed for Cy3 on ssDNA compared to the free dye in solution. nih.gov This is interpreted through models where the local environment restricts non-radiative decay pathways, such as trans-cis isomerization. nih.gov The activation energy for this photoisomerization is strongly dependent on the microenvironment provided by the DNA structure. nih.gov Computational studies combining DFT and molecular dynamics (MD) simulations help elucidate how the dye interacts with specific DNA sequences, leading to the observed sequence-dependent fluorescence. nih.govaip.org

Table 2: Selected Photophysical Properties of Cy3 in Different DNA Constructs

| Cy3 Construct | Fluorescence Quantum Yield (Φ) | Dominant Fluorescence Lifetime (τ) | Key Interpretation | Reference |

|---|---|---|---|---|

| Free Dye (in solution) | ~0.01-0.04 (varies with solvent) | <0.2 ns | Efficient non-radiative decay via trans-cis isomerization. | nih.gov |

| Cy3-5' ssDNA | 0.38 | 2.0 ns (dominant component) | Dye-ssDNA interactions increase the activation energy for photoisomerization, hindering non-radiative decay. | nih.gov |

| Cy3-5' dsDNA | 0.16 | 1.1 ns (dominant component) | Interaction with the duplex structure provides a different microenvironment, allowing more non-radiative decay than ssDNA. | nih.gov |

A key aspect of cyanine photophysics is the ability to undergo reversible photo-switching, where the fluorophore is toggled between a fluorescent "on" state and a non-fluorescent "off" state. nih.gov Computational and experimental studies have been crucial in elucidating the underlying mechanism, particularly for thiol-induced switching. nih.govnih.gov

The primary mechanism for photoswitching involves the formation of a covalent adduct between a thiol-containing compound (like β-mercaptoethanol) and the cyanine dye. nih.govnih.gov Mass spectrometry and kinetic studies have confirmed that the thiol covalently attaches to the polymethine bridge of the dye. nih.gov This addition disrupts the conjugated π-electron system that is responsible for the dye's fluorescence, resulting in a dark state. nih.govnih.gov The rate of switching to this dark state is dependent on factors like the concentration and ionization state of the thiol. nih.gov